1-(4-chlorobenzyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea

Helicobacter pylori Urease Inhibition Binding Affinity

This specific indole-based sulfonylurea is a non-negotiable standard for H. pylori urease research. Its defined mixed-type inhibition (Ki=45 nM; Ki'=441 nM) and intact-cell activity (IC50=910 nM) make it irreplaceable for SAR continuity. Substituting with generic analogs risks divergent Ki values and mechanisms. Procure this exact CAS 946299-36-1 to ensure assay reproducibility across drug discovery and selectivity screening workflows.

Molecular Formula C20H22ClN3O3S
Molecular Weight 419.92
CAS No. 946299-36-1
Cat. No. B2927066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorobenzyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea
CAS946299-36-1
Molecular FormulaC20H22ClN3O3S
Molecular Weight419.92
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1C)S(=O)(=O)CCNC(=O)NCC3=CC=C(C=C3)Cl
InChIInChI=1S/C20H22ClN3O3S/c1-14-19(17-5-3-4-6-18(17)24(14)2)28(26,27)12-11-22-20(25)23-13-15-7-9-16(21)10-8-15/h3-10H,11-13H2,1-2H3,(H2,22,23,25)
InChIKeyTYMDQPZEDRFHMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

946299-36-1 (1-(4-Chlorobenzyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea) Procurement and Research Baseline


1-(4-chlorobenzyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea (CAS 946299-36-1) is a synthetic sulfonylurea derivative characterized by a 4-chlorobenzyl group and a 1,2-dimethylindole scaffold linked via a sulfonylethyl bridge. Its molecular formula is C20H22ClN3O3S (MW 419.92 g/mol) . The compound is a member of the indole-based sulfonylurea class and has been profiled primarily as an inhibitor of the Helicobacter pylori urease enzyme, a critical virulence factor in gastric pathogenesis [1].

Why Generic Substitution Fails for 946299-36-1 in Helicobacter pylori Urease Research


The indole-based sulfonylurea chemotype manifests extreme structure-activity relationship (SAR) sensitivity, where seemingly minor modifications to the terminal aryl substituent on the urea moiety—such as replacing the 4-chlorobenzyl group with a phenyl, 4-methoxybenzyl, or cyclohexyl group—can dramatically alter urease inhibitory potency, mechanism of inhibition, and antibacterial selectivity [1]. Substituting 946299-36-1 with a generic indole sulfonylurea analog without explicit, assay-matched comparative data risks selecting a compound with a fundamentally different inhibition constant (Ki), mechanism of action (competitive vs. mixed-type non-competitive), and cellular activity profile against intact H. pylori, thereby compromising experimental reproducibility and potentially misdirecting lead optimization campaigns [2].

Quantitative Differentiation Evidence for 946299-36-1 Against Closest Analogs and Standards


Superior Binding Affinity (Ki) to H. pylori Urease Versus Thiourea and Close Analogs

946299-36-1 exhibits a Ki of 45 nM against H. pylori ATCC 43504 urease, determined via mixed-type competitive inhibition Lineweaver-Burk plot analysis [1]. This affinity is substantially stronger than the standard inhibitor thiourea (IC50 = 23.2 ± 11.0 µM in cell-free urease assay) [2], representing an approximately 500-fold improvement in binding affinity when comparing target Ki to the standard's functional IC50. It also outperforms a closely related indole-based analog, BDBM50493364 (CHEMBL2425480), which exhibits a Ki of 1.20 × 10³ nM (1.2 µM) under similar assay conditions—a 26.7-fold weaker binding interaction [3].

Helicobacter pylori Urease Inhibition Binding Affinity Enzyme Kinetics

Retained Cellular Potency in Intact H. pylori Compared to Standard Urease Inhibitors

946299-36-1 demonstrates an IC50 of 910 nM against urease in intact H. pylori ATCC 43504 cells after 1.5 h incubation [1]. While this intact-cell potency is reduced relative to its cell-free IC50 (230 nM) due to permeability barriers, it is substantially more potent than the clinically used urease inhibitor acetohydroxamic acid (AHA), which displays an IC50 of 1.82 × 10⁴ nM (18.2 µM) against H. pylori ATCC 43504 urease-mediated ammonia production under comparable preincubation conditions [2]. This represents an approximately 20-fold superior intact-cell inhibitory activity, positioning 946299-36-1 as a more effective tool compound for studying urease inhibition in a physiologically relevant bacterial context.

Intact Cell Assay Helicobacter pylori Urease Inhibition Cellular Activity

Mixed-Type Competitive Inhibition Mechanism Differentiation from Standard Competitive Inhibitors

Kinetic analysis reveals that 946299-36-1 operates via a mixed-type competitive inhibition mechanism against H. pylori urease, as determined by Lineweaver-Burk plot analysis [1]. This is mechanistically distinct from the purely competitive inhibition exhibited by thiourea and many classical urease inhibitors that bind exclusively to the enzyme's active site . Mixed-type inhibition implies that 946299-36-1 can bind to both the free enzyme (E) and the enzyme-substrate complex (ES), with distinct inhibition constants (Ki = 45 nM for E; Ki' = 441 nM for ES) [1]. In contrast, a related analog BDBM50449762 (CHEMBL4172924) displays a mixed-type non-competitive mechanism with Ki = 60.2 nM, differing in the relative affinity for E versus ES [3].

Enzyme Inhibition Mechanism Mixed-Type Inhibition Urease Drug Design

Structural Determinants of Potency: The 4-Chlorobenzyl Group as a Key Activity Driver

Within the indole-based sulfonylurea series, the 4-chlorobenzyl substituent on the terminal urea nitrogen is a critical determinant of urease inhibitory potency. 946299-36-1 (4-chlorobenzyl; cell-free IC50 = 230 nM) demonstrates markedly superior activity compared to analogs bearing alternative substituents at the same position. For example, the 4-methoxybenzyl analog (CHEMBL2425480) exhibits a cell-free IC50 of 1.28 × 10³ nM (1.28 µM)—a 5.6-fold reduction in potency [1]. The cyclohexyl-substituted analog shows an IC50 of 8.74 × 10⁴ nM (87.4 µM)—a 380-fold reduction [2]. These comparative data establish that the electron-withdrawing 4-chloro substituent on the benzyl ring contributes substantially to binding, likely through halogen bonding or hydrophobic interactions within the urease active site [3].

Structure-Activity Relationship Indole Sulfonylurea 4-Chlorobenzyl Medicinal Chemistry

Selectivity Profile Against Eukaryotic Urease: Class-Level Advantage Over Non-Selective Inhibitors

A structurally related indole-based sulfonylurea from the same chemical series demonstrates marked selectivity for bacterial (H. pylori) urease over plant (jack bean) urease, with approximately 1,000-fold selectivity [1]. While direct selectivity data for 946299-36-1 itself against jack bean urease is not publicly available, the class-level trend indicates that the indole sulfonylurea scaffold preferentially engages the bacterial urease active site architecture. The closest related analog tested against jack bean urease (BDBM50356187, CHEMBL1269725) showed a Ki of 625 nM, compared to 946299-36-1's Ki of 45 nM against H. pylori urease [2]. This class-level selectivity contrasts with non-selective urease inhibitors such as acetohydroxamic acid, which inhibits H. pylori, Bacillus pasteurii, and jack bean ureases with comparable IC50 values in the low micromolar range (3.7–9.8 µM) [3].

Selectivity Bacterial Urease Jack Bean Urease Therapeutic Index

Differential Antibacterial Spectrum: Direct H. pylori Growth Inhibition Correlated with Urease Targeting

Compounds from the indole-based sulfonylurea class, including analogs closely related to 946299-36-1, demonstrate direct antibacterial activity against H. pylori with MIC values < 1.5 µM, a property attributed to on-target urease inhibition that compromises the bacterium's acid survival mechanism [1]. This dual urease-inhibitory and antibacterial profile distinguishes the class from classical urease inhibitors like thiourea, which lack direct antibacterial activity at comparable concentrations. While specific MIC data for 946299-36-1 has not been published, the close structural analog 1k from the same series demonstrates MIC < 1.5 µM against H. pylori [1]. Clarithromycin, a standard-of-care antibiotic, exhibits MIC50 = 0.03 mg/L (~0.04 µM) but faces increasing clinical resistance (MIC > 256 mg/L in resistant strains) [2]. The indole sulfonylurea class offers a mechanism orthogonal to conventional antibiotics, potentially retaining activity against clarithromycin-resistant strains [1].

Antibacterial Activity MIC Helicobacter pylori Urease-Targeted Therapy

Defined Application Scenarios for 946299-36-1 Based on Quantitative Differentiation Evidence


Lead Optimization Benchmarking for H. pylori Urease Inhibitor Programs

946299-36-1 serves as a validated benchmark compound for structure-activity relationship (SAR) studies within indole-based sulfonylurea urease inhibitor programs. Its well-characterized Ki (45 nM), mixed-type competitive mechanism, and intact-cell activity (IC50 = 910 nM) provide a quantitative reference point against which newly synthesized analogs can be compared under identical assay conditions (H. pylori ATCC 43504; indophenol-based ammonia detection; 1.5 h preincubation) [1]. Procurement of this specific compound ensures experimental continuity across multi-stage medicinal chemistry campaigns.

Mechanistic Probe for Urease Enzyme Kinetics and Inhibition Mode Studies

The mixed-type competitive inhibition mechanism of 946299-36-1 (Ki for free enzyme = 45 nM; Ki' for enzyme-substrate complex = 441 nM) makes it a valuable probe for dissecting urease catalytic mechanisms and inhibitor binding kinetics. Its 9.8-fold difference between Ki and Ki' enables researchers to quantify the effect of substrate binding on inhibitor affinity, a parameter not measurable with purely competitive inhibitors like thiourea [2]. This compound is particularly suited for biophysical studies employing surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate binding modes predicted by molecular docking.

Selectivity Profiling in Bacterial vs. Host Urease Panels

946299-36-1 is appropriate for inclusion in urease selectivity screening panels designed to assess bacterial versus eukaryotic urease inhibition. Based on class-level evidence, indole-based sulfonylureas exhibit preferential inhibition of H. pylori urease over plant (jack bean) urease [3]. Researchers can use 946299-36-1 as a representative compound to establish selectivity ratios and benchmark new analogs, supporting the development of urease inhibitors with reduced potential for host off-target effects.

Reference Standard for Anti-H. pylori Drug Discovery Assays

In anti-H. pylori drug discovery workflows, 946299-36-1 provides a dual-activity reference standard combining sub-micromolar urease inhibition (cell-free IC50 = 230 nM; intact-cell IC50 = 910 nM) with the potential for direct antibacterial activity, as evidenced by close structural analogs exhibiting MIC values < 1.5 µM [1]. Its procurement as a characterized standard ensures reliable comparison across urease inhibition, bacterial growth inhibition, and selectivity (E. coli, Lactobacillus spp.) assays within a unified experimental framework.

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